molecular formula C24H24N2O3S B11237470 N-(4-butylphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

N-(4-butylphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11237470
M. Wt: 420.5 g/mol
InChI Key: PEFHSJMSCLRSGL-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound featuring a thiazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps:

    Formation of the Thiazine Ring: The initial step often involves the cyclization of appropriate precursors to form the thiazine ring. This can be achieved through the reaction of a substituted aniline with a suitable sulfur-containing reagent under acidic conditions.

    Substitution Reactions: Subsequent steps involve the introduction of the butylphenyl and methyl groups through substitution reactions. These reactions may require the use of strong bases or catalysts to facilitate the substitution.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of the intermediate compound with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazine ring. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. Common reagents include halogens and nitrating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Medicinal Chemistry: Due to its unique structure, this compound may exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Studies: It can be used as a probe to study the interactions of thiazine derivatives with biological targets.

    Material Science: The compound’s structural properties may make it useful in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(4-butylphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The thiazine ring structure allows for strong binding interactions, potentially inhibiting or modulating the activity of these targets.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds such as thiazole and benzothiazole derivatives share structural similarities and may exhibit similar biological activities.

    Carboxamide Derivatives: Other carboxamide-containing compounds, such as sulfonamides, also share functional similarities.

Uniqueness

N-(4-butylphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is unique due to the specific combination of its thiazine ring and carboxamide group, which may confer distinct biological activities not observed in other similar compounds. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.

Properties

Molecular Formula

C24H24N2O3S

Molecular Weight

420.5 g/mol

IUPAC Name

N-(4-butylphenyl)-6-methyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxamide

InChI

InChI=1S/C24H24N2O3S/c1-3-4-7-17-10-13-19(14-11-17)25-24(27)18-12-15-22-21(16-18)20-8-5-6-9-23(20)30(28,29)26(22)2/h5-6,8-16H,3-4,7H2,1-2H3,(H,25,27)

InChI Key

PEFHSJMSCLRSGL-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)N(S(=O)(=O)C4=CC=CC=C43)C

Origin of Product

United States

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